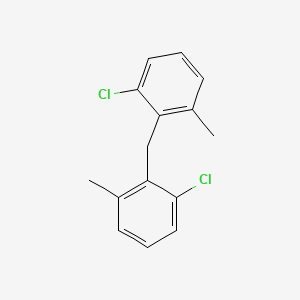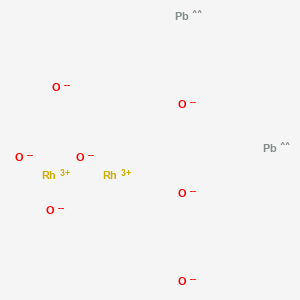
Dilead dirhodium heptaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilead dirhodium heptaoxide is a chemical compound with the molecular formula O7Pb2Rh2. It is known for its unique properties and potential applications in various fields of science and industry. This compound is composed of lead and rhodium atoms, and it exhibits interesting chemical behaviors due to the presence of these metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilead dirhodium heptaoxide typically involves the reaction of lead and rhodium precursors under controlled conditions. One common method is the oxidation of dirhodium(II) complexes in the presence of lead compounds. The reaction conditions often include the use of oxidizing agents such as air or oxygen, and the process is carried out at elevated temperatures to facilitate the formation of the heptaoxide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using dirhodium(II) catalysts and lead precursors. The reaction is typically conducted in reactors designed to handle high temperatures and oxidative environments. The use of air or oxygen as the oxidant makes the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Dilead dirhodium heptaoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in reactions involving organic and inorganic substrates.
Reduction: It can also be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The lead and rhodium atoms in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or hydrazine, and oxidizing agents such as oxygen or air. The reactions are typically carried out at elevated temperatures and may require the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce lower oxidation state rhodium and lead compounds .
Applications De Recherche Scientifique
Dilead dirhodium heptaoxide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dilead dirhodium heptaoxide involves its ability to facilitate redox reactions. The compound can transfer electrons between different chemical species, thereby acting as an oxidizing or reducing agent. The molecular targets and pathways involved in its action include the formation of reactive oxygen species and the activation of specific substrates through electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dilead(II) lead(IV) oxide:
Dirhodium(II) complexes: These compounds share the rhodium content but differ in their oxidation states and specific applications.
Uniqueness
Dilead dirhodium heptaoxide is unique due to its combination of lead and rhodium in a heptaoxide form, which imparts distinct redox properties and catalytic abilities. Its ability to act as both an oxidizing and reducing agent under different conditions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
37240-96-3 |
|---|---|
Formule moléculaire |
O7Pb2Rh2-8 |
Poids moléculaire |
7.3e+02 g/mol |
InChI |
InChI=1S/7O.2Pb.2Rh/q7*-2;;;2*+3 |
Clé InChI |
JZIUETALGOPHNL-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Rh+3].[Rh+3].[Pb].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



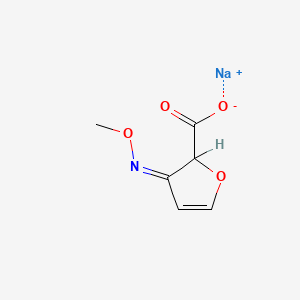
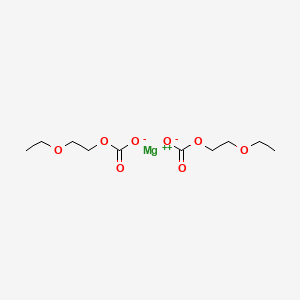
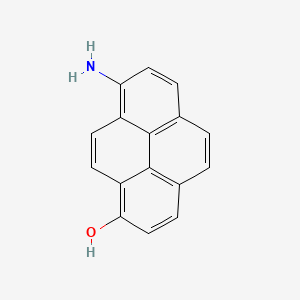
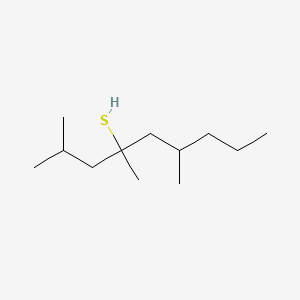
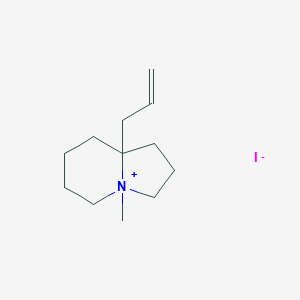
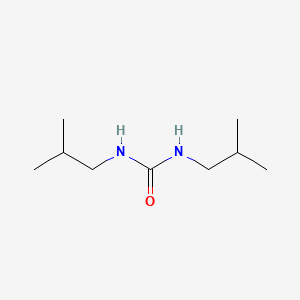


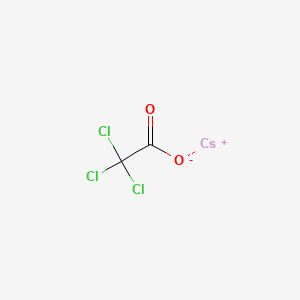
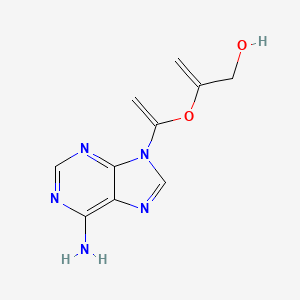
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
